molecular formula C20H21BrN6O2 B6480527 5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 899213-38-8

5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6480527
CAS No.: 899213-38-8
M. Wt: 457.3 g/mol
InChI Key: JDMRTJZUWRDGBS-UHFFFAOYSA-N
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Description

5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a unique substitution pattern. Key structural features include:

  • A 1,2,3-triazole core with a 5-amino group.
  • A carboxamide group linked to a 4-bromophenyl moiety.
  • A carbamoylmethyl chain at the 1-position of the triazole, terminating in a 2,4,6-trimethylphenyl (mesitylene) group.

Properties

IUPAC Name

5-amino-N-(4-bromophenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN6O2/c1-11-8-12(2)17(13(3)9-11)24-16(28)10-27-19(22)18(25-26-27)20(29)23-15-6-4-14(21)5-7-15/h4-9H,10,22H2,1-3H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMRTJZUWRDGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis

The table below highlights structural variations among triazole-carboxamide derivatives:

Compound Name R1 (1-Position) R2 (Carboxamide N-Substituent) Key Features Reference
Target Compound (2,4,6-Trimethylphenyl)carbamoylmethyl 4-Bromophenyl High steric bulk, lipophilic mesitylene group N/A
5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorobenzyl 4-Bromo-3-methylphenyl Halogenated aryl, moderate steric hindrance
N-(4-Bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Methylphenyl 4-Bromophenyl Methyl substituents enhance lipophilicity
5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Bromobenzyl 3,4-Dimethoxyphenyl Electron-rich methoxy groups
5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl 2,4-Difluorophenyl Fluorine-enhanced bioavailability
5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Methoxyphenyl Symmetric methoxy substituents

Key Structural Differences

  • Mesitylene Group : The target compound’s mesitylene group introduces significant steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility compared to analogs with benzyl or smaller aryl groups .
  • Bromophenyl vs.

Pharmacological and Physicochemical Comparisons

Bioactivity Insights

  • Anticancer Activity : and highlight that triazole-carboxamides with halogenated aryl groups (e.g., bromophenyl, chlorobenzyl) exhibit anticancer activity. The target compound’s bromophenyl and mesitylene groups may synergize to enhance cytotoxicity or target selectivity .
  • Similarity Metrics : Computational studies () suggest that analogs with Tanimoto scores >0.85 share bioactivity profiles. The target’s mesitylene group may lower similarity to smaller analogs, necessitating experimental validation .

Solubility and Stability

  • Lipophilicity : The mesitylene group increases logP compared to analogs with methoxy or fluorine substituents, which could affect pharmacokinetics .

Analytical Characterization

  • IR Spectroscopy : Expected peaks include NH (3319 cm⁻¹), C=O (1676 cm⁻¹), and C-Br (533 cm⁻¹), aligning with data from and .
  • NMR : The triazole proton resonates near δ 9.5 ppm, while mesitylene methyl groups appear as a singlet near δ 2.5 ppm .

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